

effect of high concentration of croscarmellose sodium on tablet disintegration and dissolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Croscarmellose sodium

Cat. No.: B213156

[Get Quote](#)

Technical Support Center: Croscarmellose Sodium (CCS) Application in Tablet Formulations

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and experimental data related to the use of high concentrations of **croscarmellose sodium** (CCS) as a superdisintegrant in tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **croscarmellose sodium** as a tablet disintegrant?

A1: **Croscarmellose sodium** is a superdisintegrant that functions through a dual mechanism: swelling and wicking.[1][2][3] As a cross-linked polymer of sodium carboxymethylcellulose, it is insoluble in water but can absorb a significant amount of water.[1][4] Upon contact with aqueous fluids, CCS particles rapidly swell, exerting pressure on the surrounding tablet components.[1][5] This swelling action, combined with a "wicking" effect that draws water into the tablet matrix through capillary action, leads to the rapid breakdown of inter-particle bonds and subsequent tablet disintegration.[1][2][6]

Q2: What is the typical concentration range for **croscarmellose sodium** in a tablet formulation?

A2: The generally recommended concentration for **croscarmellose sodium** is between 0.5% and 5% w/w.[2][4] In orally disintegrating tablets (ODTs), concentrations can be higher. For tablets made by direct compression, 2% w/w is common, while for those made by wet granulation, 3% w/w is often used.[7]

Q3: Can using a concentration higher than the recommended range improve disintegration?

A3: Not necessarily. While increasing the concentration of CCS from a low level (e.g., 1%) to a moderate level (e.g., 5%) can decrease disintegration time, further increases may not provide additional benefit and can even be detrimental.[2][8] At excessively high concentrations (e.g., above 8-10%), **croscarmellose sodium** can form a viscous gel layer upon hydration.[2][6][7][9][10] This gelling can act as a barrier, impeding further water penetration into the tablet core and consequently slowing down disintegration and dissolution.[6][9][10]

Q4: Does the effect of CCS concentration depend on other excipients in the formulation?

A4: Yes, the performance of CCS is highly dependent on the other components of the tablet matrix.[2][11] For instance, the impact of CCS is more pronounced in tablets with an insoluble filler like microcrystalline cellulose (MCC) compared to a soluble filler like mannitol.[2] The characteristics of binders and hydrophobic lubricants can also influence the efficiency of water uptake by the disintegrant.[11]

Troubleshooting Guide

This guide addresses common issues encountered when using high concentrations of **croscarmellose sodium**.

Problem	Potential Cause	Recommended Action
Slow or incomplete tablet disintegration despite high CCS concentration.	Gelling Effect: The CCS concentration is too high, causing the formation of a viscous gel layer that traps the tablet and prevents water penetration. [6] [9] [10]	1. Reduce the concentration of CCS to the optimal range (typically 2-5%).2. Evaluate different concentrations systematically (e.g., 2%, 4%, 6%, 8%) to find the optimal level for your specific formulation.3. Consider distributing the CCS, with a portion added intragranularly and the rest extragranularly. [12]
Tablet hardness is too high, leading to extended disintegration time.	High Compression Force: Excessive compression force can reduce tablet porosity, making it harder for water to penetrate, thereby counteracting the effect of the disintegrant. [8] [11]	1. Reduce the tablet compression force.2. Re-evaluate the tablet's hardness specification to ensure it is not unnecessarily high.3. Ensure the lubricant level is adequate.
Dissolution rate is slow even if disintegration appears rapid.	Poor Deaggregation: The tablet may break into large fragments or agglomerates instead of fine particles, limiting the surface area of the active pharmaceutical ingredient (API) exposed to the dissolution medium.	1. Optimize the CCS concentration. Intragranular incorporation of CCS can sometimes lead to faster dissolution by breaking down granules more effectively. [12] 2. If the API is hydrophobic, consider adding a surfactant to the formulation or dissolution medium to improve wetting.
Inconsistent disintegration times between batches.	Variable Raw Material Attributes: Differences in CCS particle size or degree of cross-linking between batches can affect performance. [2]	1. Source CCS from a reliable supplier and review the certificate of analysis for consistency in specifications.2. Store CCS in well-sealed

[4]Moisture Content: CCS is hygroscopic; improper storage can lead to moisture uptake, reducing its effectiveness.[4] containers in a low-humidity environment.

Data on CCS Concentration Effects

The following tables summarize quantitative data from various studies on the effect of **croscarmellose sodium** concentration on tablet properties.

Table 1: Effect of CCS Concentration on Disintegration Time (DT) in Mannitol-Based Tablets

CCS Conc. (% w/w)	Tablet Hardness (N)	Disintegration Time (s)
0%	~80	126.5
1%	81 - 87	< 35
5%	Slightly harder than 1%	≤ 40

Data adapted from a study by Roquette. Note that in this soluble matrix, increasing CCS from 1% to 5% showed minimal change in the already rapid disintegration time.[2]

Table 2: Effect of CCS Concentration on Disintegration Time (DT) in MCC-Based Tablets

CCS Conc. (% w/w)	Tablet Hardness (N)	Disintegration Time (s)
0%	~75 - 78	1724
1%	~75 - 78	200 - 300
5%	Slightly harder than 1%	< 10

Data adapted from a study by Roquette. In this insoluble matrix, the effect of CCS is much more pronounced, with a 5% concentration dramatically reducing DT.[2]

Table 3: Effect of CCS Concentration on Atenolol Orodispersible Tablets (ODTs)

Formulation	CCS Conc. (% w/w)	Disintegration Time	Dissolution (% in 30 min)
Control	0%	-	~45%
Formula 1	10%	Faster than Formula 2	98.31%
Formula 2	20%	Slower than Formula 1	-

Data from a study on atenolol ODTs, which found that 10% CCS provided the best overall characteristics and that 20% was less effective.[\[13\]](#)[\[14\]](#)

Experimental Protocols

1. Tablet Disintegration Test (Based on USP <701>)

This test determines the time required for a tablet to break into particles under standardized conditions.

- Apparatus: A basket-rack assembly, a 1000-mL beaker, a thermostatically controlled water bath, and a device to raise and lower the basket.[\[15\]](#)[\[16\]](#)
- Procedure:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - Immerse the basket in a beaker of purified water (or other specified medium) maintained at $37 \pm 2^{\circ}\text{C}$.[\[16\]](#)
 - The apparatus raises and lowers the basket in the fluid at a constant rate of 29-32 cycles per minute.[\[15\]](#)[\[16\]](#)
 - Observe the tablets. Disintegration is complete when no residue of the tablet remains on the screen of the apparatus, or if any residue remains, it is a soft mass with no firm core.[\[15\]](#)[\[16\]](#)

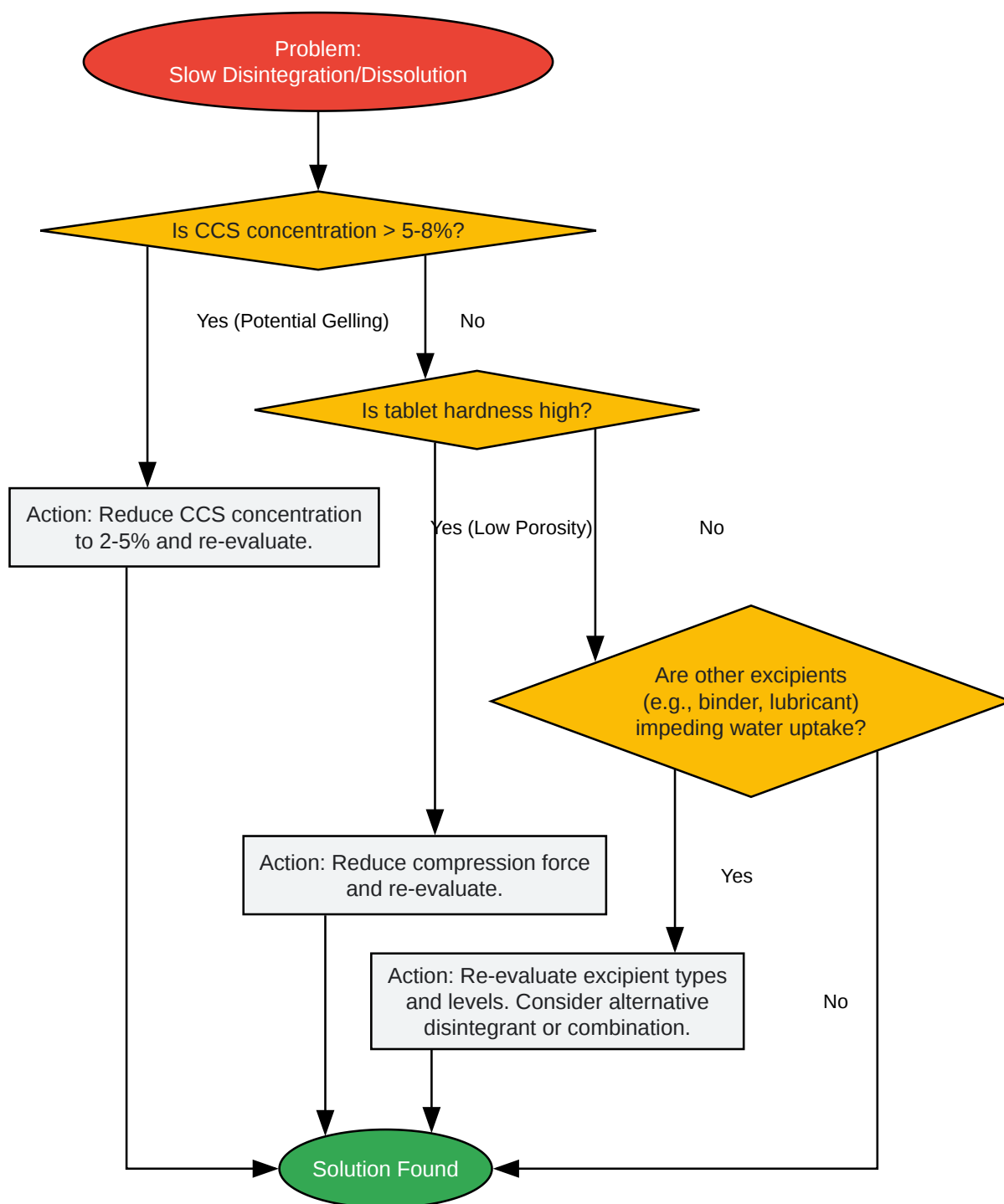
- The time taken for complete disintegration is recorded. For most immediate-release tablets, this should occur within 30 minutes, but the specific time is defined in the product monograph.

2. Tablet Dissolution Test (Based on USP <711>)

This test measures the rate and extent of drug release from the tablet.

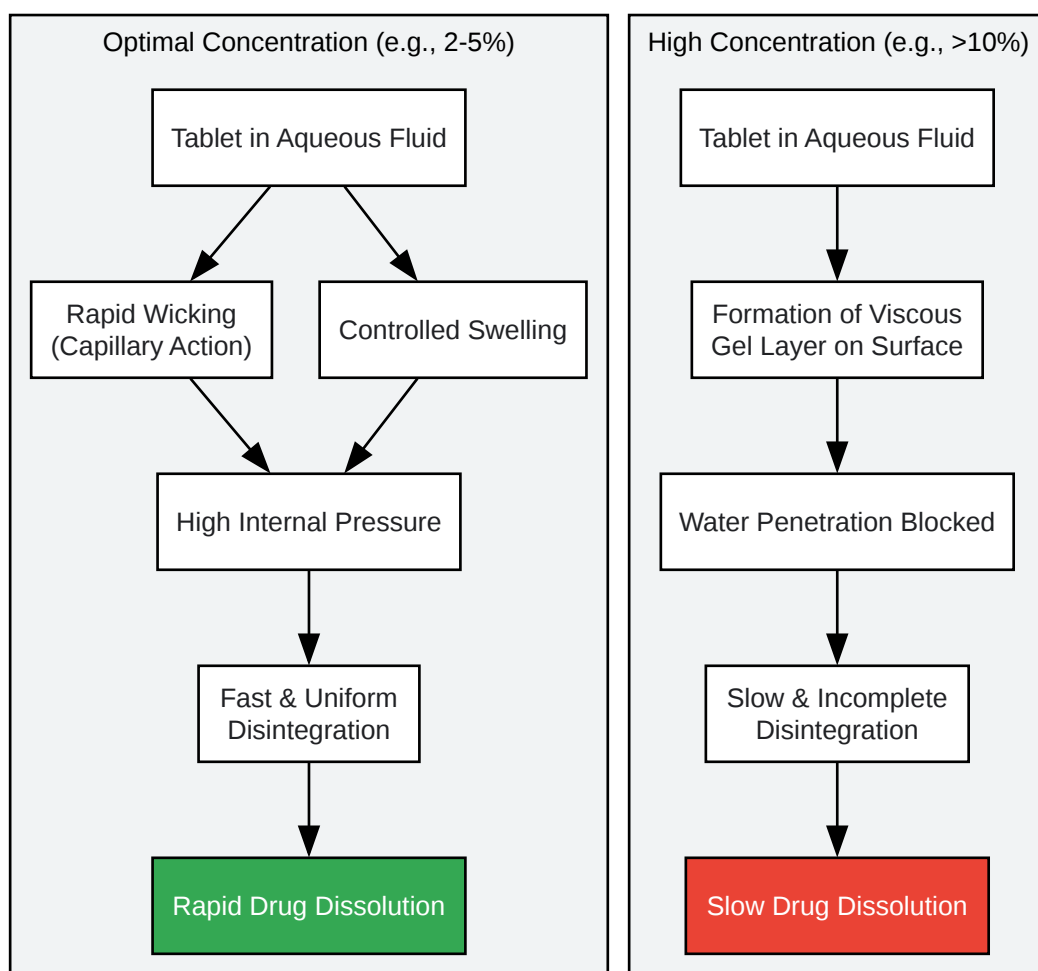
- Apparatus: A common apparatus is USP Apparatus 2 (Paddle Apparatus), which consists of a covered vessel, a paddle stirrer, and a thermostatically controlled water bath.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Procedure:
 - Fill the vessel with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl) and equilibrate the temperature to $37 \pm 0.5^{\circ}\text{C}$.[\[17\]](#)[\[18\]](#)
 - Place one tablet in the vessel, allowing it to sink to the bottom before starting the paddle rotation.
 - Operate the apparatus at the specified speed (e.g., 50 RPM).
 - At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
 - Analyze the samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
 - Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations



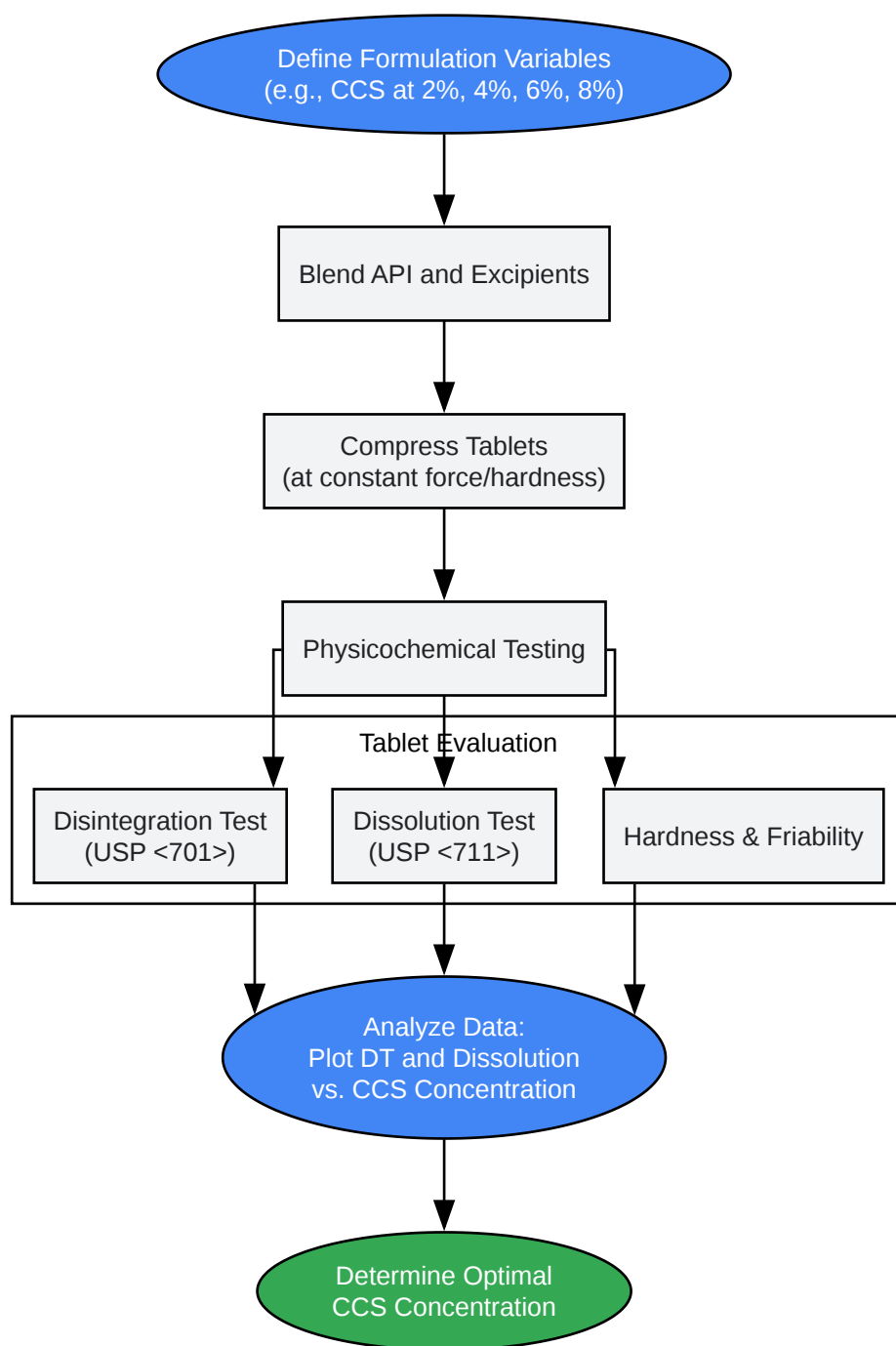
[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for slow tablet disintegration.



[Click to download full resolution via product page](#)

Caption: CCS mechanism at optimal vs. high concentrations.



[Click to download full resolution via product page](#)

Caption: Workflow for optimizing CCS concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. roquette.com [roquette.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Functionality of Disintegrants and Their Mixtures in Enabling Fast Disintegration of Tablets by a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Effect of the mode of croscarmellose sodium incorporation on tablet dissolution and friability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. usp.org [usp.org]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- To cite this document: BenchChem. [effect of high concentration of croscarmellose sodium on tablet disintegration and dissolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213156#effect-of-high-concentration-of-croscarmellose-sodium-on-tablet-disintegration-and-dissolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com